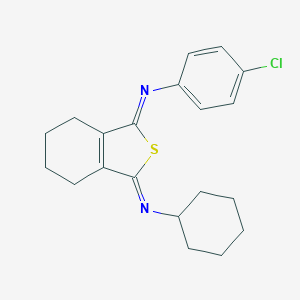
N-(4-chlorophenyl)-N-(3-(cyclohexylimino)-4,5,6,7-tetrahydro-2-benzothien-1(3H)-ylidene)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorophenyl)-N’-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine typically involves the condensation of 4-chlorophenylamine with cyclohexylamine and a thiophene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain a high-purity product suitable for various applications .
化学反応の分析
Types of Reactions
N-(4-Chlorophenyl)-N’-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum complexes
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
N-(4-Chlorophenyl)-N’-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties .
作用機序
The mechanism of action of N-(4-Chlorophenyl)-N’-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
類似化合物との比較
Similar Compounds
- N-(4-Chlorophenyl)-N’-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine
- N-(4-Chlorophenyl)-N’-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diamine
Uniqueness
N-(4-Chlorophenyl)-N’-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and medicinal chemistry .
特性
分子式 |
C20H23ClN2S |
|---|---|
分子量 |
358.9 g/mol |
IUPAC名 |
1-N-(4-chlorophenyl)-3-N-cyclohexyl-4,5,6,7-tetrahydro-2-benzothiophene-1,3-diimine |
InChI |
InChI=1S/C20H23ClN2S/c21-14-10-12-16(13-11-14)23-20-18-9-5-4-8-17(18)19(24-20)22-15-6-2-1-3-7-15/h10-13,15H,1-9H2 |
InChIキー |
WWYWMPODXQMGND-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N=C2C3=C(CCCC3)C(=NC4=CC=C(C=C4)Cl)S2 |
正規SMILES |
C1CCC(CC1)N=C2C3=C(CCCC3)C(=NC4=CC=C(C=C4)Cl)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-Acetyl-5-(2-chlorophenyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B293077.png)
![5-(2-methylimidazo[1,2-a]pyridin-3-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293080.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-{[4-[(4-chlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B293082.png)
![3-prop-2-enylsulfanyl-5-[2-(3-prop-2-enylsulfanyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B293085.png)
![10-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-10H-phenothiazine](/img/structure/B293087.png)
![5-(2-Oxopropyl)-12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B293088.png)
![N-(3,4-dichlorophenyl)-2-[(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B293089.png)
![3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide](/img/structure/B293091.png)
![2-(6-oxo-12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide](/img/structure/B293092.png)
![1-(4-Methyl-1-piperazinyl)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293095.png)

![2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293100.png)
![2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B293101.png)
![5-methyl-12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B293102.png)
